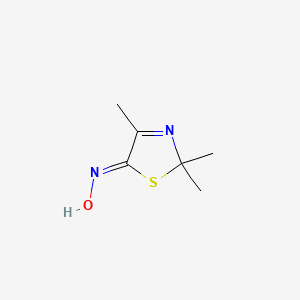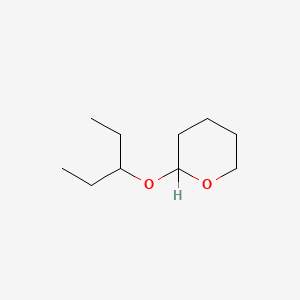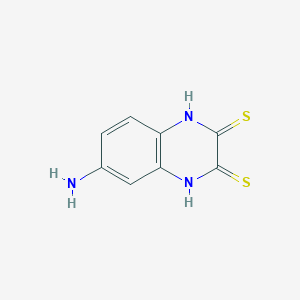
6-Amino-1,4-dihydroquinoxaline-2,3-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of an amino group at the 6th position and two sulfur atoms at the 2nd and 3rd positions of the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-Amino-3-nitrophenol with sulfur-containing reagents to form the desired quinoxaline ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
6-Amino-1,4-dihydroquinoxaline-2,3-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dithione moiety to dithiol or other reduced forms.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dithiol derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Amino-1,4-dihydroquinoxaline-2,3-dithione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological disorders .
類似化合物との比較
Similar Compounds
6-Hydroxy-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with a hydroxy group instead of an amino group.
Quinoxaline-2,3-dione: Lacks the amino group and dithione moiety, serving as a simpler analog.
Uniqueness
6-Amino-1,4-dihydroquinoxaline-2,3-dithione is unique due to the presence of both an amino group and a dithione moiety, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
80202-78-4 |
|---|---|
分子式 |
C8H7N3S2 |
分子量 |
209.3 g/mol |
IUPAC名 |
6-amino-1,4-dihydroquinoxaline-2,3-dithione |
InChI |
InChI=1S/C8H7N3S2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13) |
InChIキー |
HFZBOCDQDVYYBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=S)C(=S)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
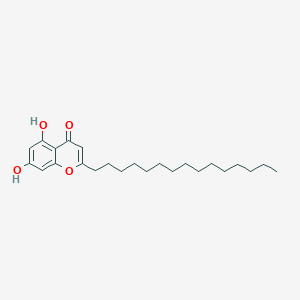

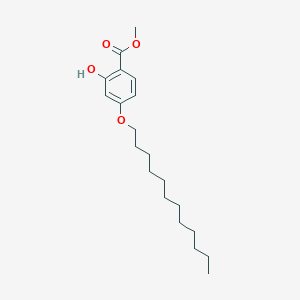
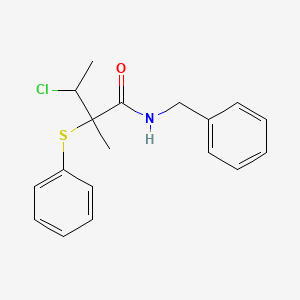
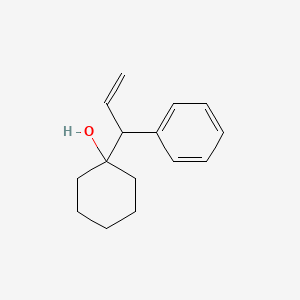

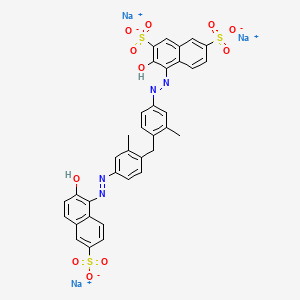

![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)

